molecular formula C7H15ClN2O2 B1530556 methyl N-(piperidin-4-yl)carbamate hydrochloride CAS No. 955027-84-6

methyl N-(piperidin-4-yl)carbamate hydrochloride

Cat. No. B1530556
M. Wt: 194.66 g/mol
InChI Key: WAOUQLWNTOYIDU-UHFFFAOYSA-N
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Description

Methyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. This is followed by de-protection of the benzyl group and finally by making its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process most viable for large scale manufacturing .


Molecular Structure Analysis

The molecular formula of methyl N-(piperidin-4-yl)carbamate hydrochloride is C7H15ClN2O2 . The 1H NMR and 13C NMR data provide information about the molecular structure .


Chemical Reactions Analysis

The synthesis of methyl piperidine-4-yl-carbamate involves a series of reactions including reductive amination, de-protection of the benzyl group, and salt formation . More research is needed to fully understand the chemical reactions involved.


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl N-(piperidin-4-yl)carbamate hydrochloride include its molecular weight, which is 194.66 . More specific properties like melting point, boiling point, and others are not available in the current resources.

Scientific Research Applications

CO2 Absorption Characteristics

An FTIR Spectroscopic Study explored the CO2 absorption characteristics of piperidine and its derivatives, including functionalized versions with methyl, hydroxyl, and hydroxyalkyl substituents. This research highlighted how the structural variations of these compounds affect their CO2 absorption capacity and the formation of carbamate derivatives upon CO2 absorption. It found that derivatives with certain substituents exhibited less favorable kinetics for carbamate formation compared to piperidine and its methyl-substituted versions. These findings are crucial for developing more efficient CO2 capture technologies, potentially aiding in combating climate change (Robinson, McCluskey, & Attalla, 2011).

Inhibitors with Tunable Duration of Action

Highly Selective Butyrylcholinesterase Inhibitors research focused on optimizing the carbamate structure in butyrylcholinesterase (BChE) inhibitors for prolonged enzyme binding. By modifying the carbamate unit with different heterocycles (e.g., morpholine, piperidine) and alkylene spacers, the study developed inhibitors with nanomolar affinity towards human BChE. These compounds showed varying durations of action and exhibited significant neuroprotective effects in Alzheimer's disease models, underscoring the potential of carbamate modifications in therapeutic applications (Hoffmann et al., 2019).

Synthesis and Bioactivity of Oxime Carbamates

Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives demonstrated a method for creating biologically active piperidin-4-one oxime carbamates from 3-ethyl-1-methyl-2,6-diphenylpiperidin-4-one oxime. Utilizing 1,1′-carbonyldiimidazole and primary or secondary amines, this method produced oxime carbamate derivatives with high yields. These compounds exhibited remarkable antimicrobial activity against various bacterial and fungal strains, highlighting the potential of oxime carbamates as effective antimicrobial agents (Sivakumar et al., 2017).

Safety And Hazards

While specific safety and hazard information for methyl N-(piperidin-4-yl)carbamate hydrochloride is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as methyl N-(piperidin-4-yl)carbamate hydrochloride, is an important task of modern organic chemistry . Future research could focus on improving the synthesis process, exploring the mechanism of action, and investigating potential pharmaceutical applications.

properties

IUPAC Name

methyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOUQLWNTOYIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(piperidin-4-yl)carbamate hydrochloride

CAS RN

955027-84-6
Record name methyl N-(piperidin-4-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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